SU-11752

Content Navigation

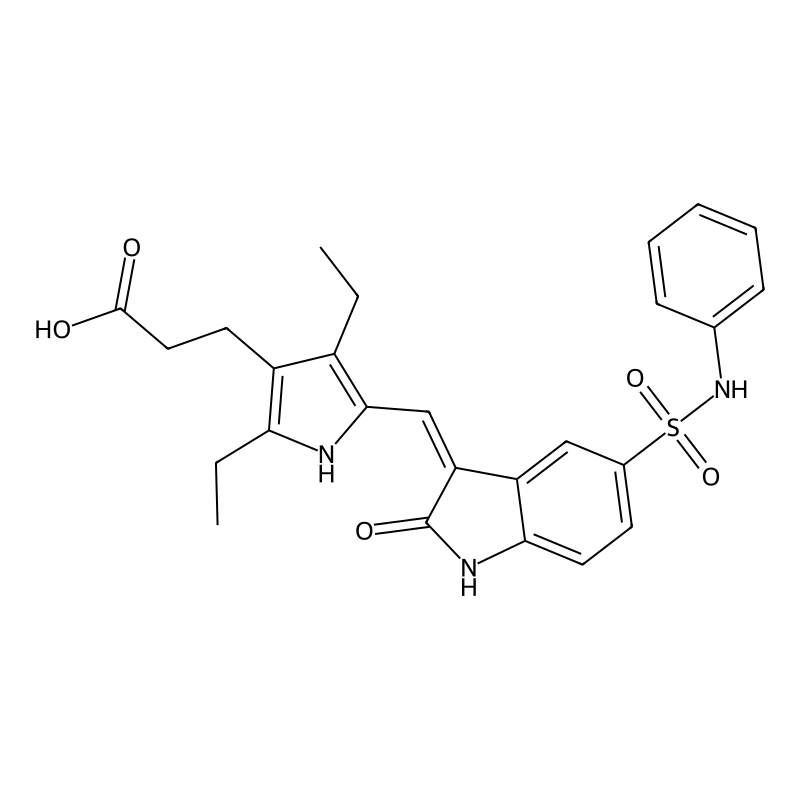

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

SU-11752 is a potent, ATP-competitive small molecule inhibitor of DNA-dependent protein kinase (DNA-PK) with an established IC50 of 0.13 µM [1]. Originally identified from a 3-substituted indolin-2-one library, it serves as a critical biochemical tool for isolating non-homologous end joining (NHEJ) pathways and studying cellular radiosensitization [2]. Unlike broad-spectrum PIKK family inhibitors that cause severe off-target cytotoxicity, SU-11752 provides targeted suppression of DNA double-strand break (DSB) repair while preserving normal cell cycle progression, making it a preferred procurement choice for precision oncology models, synthetic lethality screens, and dynamic DNA damage response (DDR) assays [1].

References

- [1] Ismail, I. H., et al. 'SU11752 inhibits the DNA-dependent protein kinase and DNA double-strand break repair resulting in ionizing radiation sensitization.' Oncogene 23.4 (2004): 873-882.

- [2] Myers, S. H., et al. 'Synthetic Lethality through the Lens of Medicinal Chemistry.' Journal of Medicinal Chemistry 63.20 (2020): 11508-11537.

Substituting SU-11752 with classical, non-selective baseline inhibitors like wortmannin or early-generation agents like OK-1035 severely compromises experimental integrity [1]. Wortmannin irreversibly and covalently binds to DNA-PKcs and potently inhibits PI3K at low nanomolar concentrations, triggering confounding cytotoxicity and global cell cycle arrest that mask specific DNA-PK-mediated repair mechanisms [2]. Conversely, older agents like OK-1035 require excessively high working concentrations (IC50 ~100 µM), introducing solubility constraints and solvent toxicity in cell-based assays [2]. Procuring SU-11752 ensures a reversible, ATP-competitive mechanism with sufficient selectivity to uncouple DNA-PK inhibition from PI3K and ATM kinase activity, ensuring reproducible and target-specific assay readouts [1].

References

- [1] Ismail, I. H., et al. 'SU11752 inhibits the DNA-dependent protein kinase and DNA double-strand break repair resulting in ionizing radiation sensitization.' Oncogene 23.4 (2004): 873-882.

- [2] Matsuya, Y., et al. 'Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy.' International Journal of Molecular Sciences 23.9 (2022): 4754.

Kinase Selectivity: DNA-PK vs. PI3K Inhibition

A primary differentiator for SU-11752 is its ability to inhibit DNA-PK without the profound PI3K-mediated cytotoxicity seen with classic inhibitors. While wortmannin inhibits PI3K at ~3 nM (often lower than its DNA-PK IC50 of 16-120 nM), SU-11752 demonstrates an IC50 of 0.13 µM for DNA-PK while requiring 1.1 µM to inhibit PI3K p110γ [1]. This selectivity allows researchers to achieve DNA-PK inhibition without triggering the global cell cycle arrest characteristic of pan-PI3K suppression.

| Evidence Dimension | Kinase Selectivity Profile (IC50) |

| Target Compound Data | DNA-PK IC50 = 0.13 µM; PI3K p110γ IC50 = 1.1 µM |

| Comparator Or Baseline | Wortmannin (PI3K IC50 = ~3 nM; DNA-PK IC50 = 16-120 nM) |

| Quantified Difference | SU-11752 avoids PI3K inhibition at DNA-PK-suppressive doses, whereas wortmannin inhibits PI3K at >10-fold lower concentrations than DNA-PK. |

| Conditions | In vitro kinase activity assays |

Ensures that observed cellular phenotypes are driven by DNA-PK inhibition rather than off-target PI3K-mediated cell cycle arrest.

Assay Workflow Fit: Reversible ATP-Competitive Binding

For dynamic cellular assays, the reversibility of an inhibitor dictates assay flexibility and reproducibility. Wortmannin acts as a non-competitive, irreversible inhibitor by covalently modifying Lys802 in the ATP binding site of DNA-PKcs, which can cause permanent toxicity in prolonged cultures [1]. In contrast, SU-11752 functions as a reversible, ATP-competitive inhibitor [2]. This reversible binding mode prevents permanent target knockout artifacts and allows for standard washout workflows in transient DNA damage response (DDR) models.

| Evidence Dimension | Binding Mechanism |

| Target Compound Data | Reversible, ATP-competitive binding |

| Comparator Or Baseline | Wortmannin (Irreversible, covalent modification of Lys802) |

| Quantified Difference | SU-11752 permits transient inhibition and washout, whereas wortmannin permanently inactivates the kinase. |

| Conditions | Inhibition kinetics and direct ATP binding assays |

Reversible inhibition is essential for dynamic time-course assays and prevents permanent toxicity in prolonged cell cultures.

Solubility and Handling: Working Concentration Efficiency

When compared to early-generation DNA-PK inhibitors, SU-11752 offers vastly superior potency, translating directly to improved solubility and reduced solvent (DMSO) toxicity in culture media. OK-1035, an older baseline standard, exhibits a weak IC50 of 100 µM for DNA-PK, requiring millimolar working concentrations that complicate reagent handling[1]. SU-11752 achieves an IC50 of 0.13 µM and effectively inhibits intracellular double-strand break repair at practical handling concentrations of 12–50 µM[2], representing a massive reduction in required compound load.

| Evidence Dimension | In Vitro DNA-PK Inhibition (IC50) |

| Target Compound Data | 0.13 µM |

| Comparator Or Baseline | OK-1035 (100 µM) |

| Quantified Difference | ~760-fold higher biochemical potency for SU-11752, enabling much lower cellular dosing. |

| Conditions | In vitro DNA-PK activity and cellular DSB repair assays |

Lower working concentrations prevent solvent toxicity and reduce the risk of non-specific binding or precipitation in complex cellular assays.

Radiosensitization Efficacy Without ATM Disruption

A critical procurement metric for DNA-PK inhibitors in oncology research is their ability to sensitize cells to ionizing radiation (IR) without disrupting parallel repair pathways like ATM. SU-11752 achieves a 5-fold sensitization to IR in cellular models [1]. Crucially, at concentrations that fully inhibit DNA repair and sensitize cells, SU-11752 does not inhibit ATM kinase activity, unlike broader PIKK inhibitors that confound pathway analysis [1].

| Evidence Dimension | Cellular Radiosensitization and ATM Activity |

| Target Compound Data | 5-fold IR sensitization with intact ATM kinase activity |

| Comparator Or Baseline | Broad-spectrum PIKK inhibitors (e.g., Wortmannin, which can inhibit ATM at 100-150 nM) |

| Quantified Difference | SU-11752 cleanly isolates DNA-PK-dependent radiosensitization without confounding ATM suppression. |

| Conditions | Cellular ionizing radiation exposure models |

Allows researchers to specifically map the contribution of DNA-PK to radiation resistance without cross-pathway interference.

Radiosensitization and Combination Therapy Screening

Ideal for in vitro oncology models assessing the synergy between ionizing radiation and targeted small molecules, due to its ability to induce a 5-fold sensitization without ATM interference [1].

Synthetic Lethality Assays in HR-Deficient Models

A preferred tool for studying synthetic lethality in cells with homologous recombination (HR) defects (e.g., BRCA1/2 mutations), where isolating the NHEJ pathway via selective DNA-PK inhibition is required [2].

Dynamic DNA Damage Response (DDR) Profiling

Highly suited for time-course and washout experiments mapping the kinetics of double-strand break repair, leveraging its reversible, ATP-competitive binding mechanism [2].

Precision PIKK Pathway Deconvolution

Essential for biochemical and cellular assays that require distinguishing between DNA-PK, ATM, and PI3K activities, avoiding the pan-inhibition artifacts caused by agents like wortmannin [1].

References

- [1] Ismail, I. H., et al. 'SU11752 inhibits the DNA-dependent protein kinase and DNA double-strand break repair resulting in ionizing radiation sensitization.' Oncogene 23.4 (2004): 873-882.

- [2] Myers, S. H., et al. 'Synthetic Lethality through the Lens of Medicinal Chemistry.' Journal of Medicinal Chemistry 63.20 (2020): 11508-11537.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2. Ljungman, Mats. Targeting the DNA Damage Response in Cancer. Chemical Reviews (Washington, DC, United States) (2009), 109(7), 2929-2950.

3. Pastwa, Elzbieta; Malinowski, Mariusz Non-homologous DNA end joining in anticancer therapy. Current Cancer Drug Targets (2007), 7(3), 243-250

Explore Compound Types